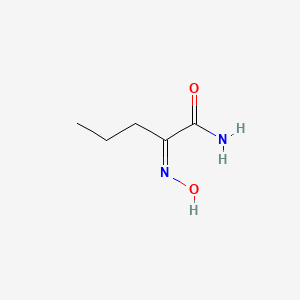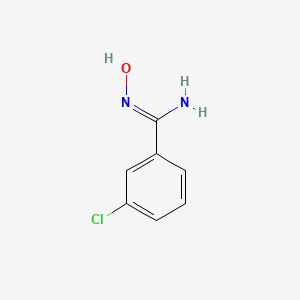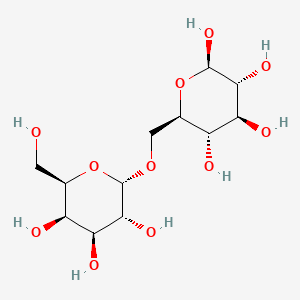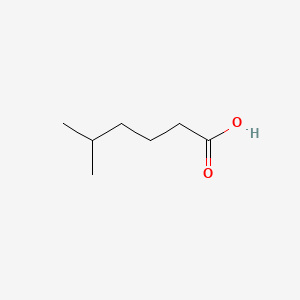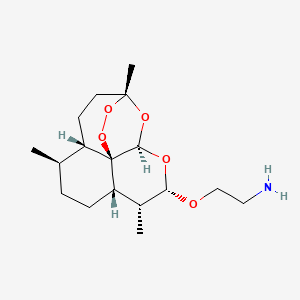
2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine is a phospholipid that has been used for the preparation of lipid hydroperoxide (LOOH) and used in RB-catalyzed photo-, UV photo-, or LOX-1-catalyzed oxidation . It has also been used as a component of liposomes .
Synthesis Analysis
2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine is the substrate for human group V phospholipase A2 . In addition, it provides an in vitro model for studying and a diagnosis tool for diagnosis of oxidative stress .Molecular Structure Analysis
The molecular structure of 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine can be found in various databases .Chemical Reactions Analysis
2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine is the substrate for human group V phospholipase A2 . In addition, it provides an in vitro model for studying and a diagnosis tool for diagnosis of oxidative stress .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine can be found in various databases .Scientific Research Applications
Substrate for Phospholipase A2
2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine acts as a substrate for human group V phospholipase A2 . Phospholipase A2 is an enzyme that hydrolyzes the sn-2 position of phospholipids, releasing fatty acids and lysophospholipids. This process plays a crucial role in the generation of lipid mediators during inflammation and other physiological processes .
In Vitro Model for Oxidative Stress
This compound provides an in vitro model for studying oxidative stress . Oxidative stress is an imbalance between the production of free radicals and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants .
Precursor for Glycerophosphocholine
Glycerophosphoethanolamine, which includes 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine, is an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway . This pathway is essential for the synthesis of phosphatidylcholine, a major component of cell membranes .
Precursor for Anandamide
Glycerophosphoethanolamine is also a precursor for anandamide (N-arachidonoylethanolamine), an endocannabinoid neurotransmitter . Endocannabinoids are substances produced from within the body that activate cannabinoid receptors, playing a role in physiological processes such as pain sensation, mood, and memory .
Diagnostic Tool for Oxidative Stress
In addition to serving as an in vitro model, 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine can also be used as a diagnostic tool for oxidative stress . By measuring the levels of this compound, researchers can gain insights into the extent of oxidative stress in a biological system .
Liposome Preparation
Although not directly related to 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine, similar compounds like 2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine have been used in the preparation of liposomes for lipid binding assays and for fusion with human umbilical vein endothelial cells . It’s plausible that 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine could be used in a similar manner.
Mechanism of Action
Target of Action
The primary target of 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine is human group V phospholipase A2 . This enzyme plays a crucial role in the hydrolysis of glycerophospholipids, leading to the production of fatty acids and lysophospholipids .
Mode of Action
2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine acts as a substrate for human group V phospholipase A2 . The enzyme catalyzes the hydrolysis of this compound, leading to the release of fatty acids and lysophospholipids .
Biochemical Pathways
The compound is involved in the biosynthesis of anandamide via the phospholipase A2 (PLA2) and lysoPLD pathways . It can also be used as a specific substrate to assess the activity of sPLA2-IIA in the presence of other phospholipids .
Result of Action
The hydrolysis of 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine by phospholipase A2 leads to the production of fatty acids and lysophospholipids . These products play various roles in cellular functions, including signal transduction and membrane dynamics .
Action Environment
The action of 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine is likely influenced by various environmental factors. For instance, the activity of phospholipase A2 can be affected by pH, temperature, and the presence of other molecules
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine involves the condensation of 1-palmitoyl-sn-glycero-3-phosphoethanolamine with linoleic acid.", "Starting Materials": [ "1-palmitoyl-sn-glycero-3-phosphoethanolamine", "Linoleic acid", "Dicyclohexylcarbodiimide (DCC)", "N,N-Dimethylformamide (DMF)", "Chloroform", "Methanol", "Diethyl ether" ], "Reaction": [ "1. Dissolve 1-palmitoyl-sn-glycero-3-phosphoethanolamine and linoleic acid in chloroform.", "2. Add DCC and DMF to the solution and stir for 2 hours at room temperature.", "3. Remove the precipitate by filtration and wash with chloroform.", "4. Evaporate the solvent under reduced pressure to obtain the crude product.", "5. Dissolve the crude product in methanol and add diethyl ether to precipitate the product.", "6. Collect the product by filtration and wash with diethyl ether.", "7. Dry the product under vacuum to obtain 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine." ] } | |
CAS RN |
13206-00-3 |
Molecular Formula |
C39H74NO8P |
Molecular Weight |
716.0 g/mol |
IUPAC Name |
[(2S)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H74NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,37H,3-10,12,14-16,19-36,40H2,1-2H3,(H,43,44)/b13-11+,18-17+/t37-/m0/s1 |
InChI Key |
HBZNVZIRJWODIB-KPMVPPRFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



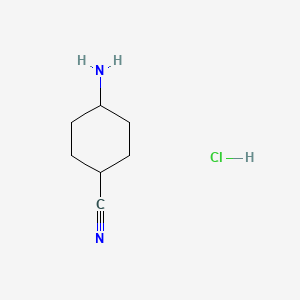

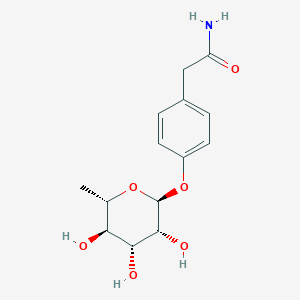
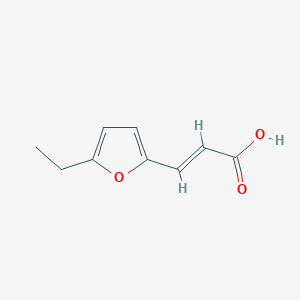
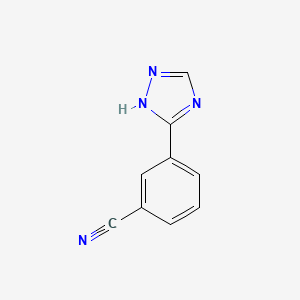
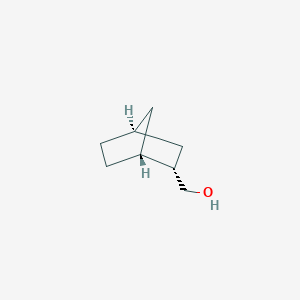
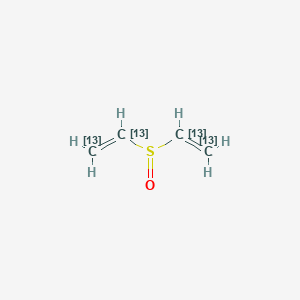
![tert-Butyl N-{[(2R,4R)-4-hydroxypyrrolidin-2-yl]methyl}carbamate](/img/structure/B3418856.png)

